2H-1-Benzopyran-2-one, 6-chloro-4-(5-chloro-2-benzofuranyl)-

Description

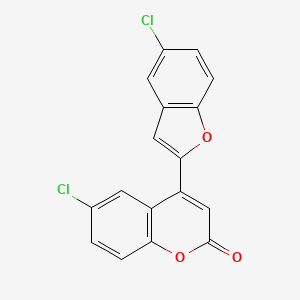

2H-1-Benzopyran-2-one, 6-chloro-4-(5-chloro-2-benzofuranyl)- is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure, which is further substituted with chloro and benzofuranyl groups. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Properties

CAS No. |

108154-57-0 |

|---|---|

Molecular Formula |

C17H8Cl2O3 |

Molecular Weight |

331.1 g/mol |

IUPAC Name |

6-chloro-4-(5-chloro-1-benzofuran-2-yl)chromen-2-one |

InChI |

InChI=1S/C17H8Cl2O3/c18-10-1-3-14-9(5-10)6-16(21-14)13-8-17(20)22-15-4-2-11(19)7-12(13)15/h1-8H |

InChI Key |

FYSZZCKHCVODDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-chloro-4-(5-chloro-2-benzofuranyl)- typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may begin with the preparation of the benzofuran moiety, followed by its chlorination and subsequent coupling with the benzopyran core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like flow chemistry and automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-chloro-4-(5-chloro-2-benzofuranyl)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen substitution reactions can occur, where the chloro groups may be replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

2H-1-Benzopyran-2-one, 6-chloro-4-(5-chloro-2-benzofuranyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-chloro-4-(5-chloro-2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2H-1-Benzopyran-2-one, 6-methyl-: A methyl-substituted derivative with different chemical and biological properties.

2H-1-Benzopyran-2-one, 6-hydroxy-: A hydroxylated derivative known for its antioxidant activity.

2H-1-Benzopyran-2-one, 6-amino-:

Uniqueness

2H-1-Benzopyran-2-one, 6-chloro-4-(5-chloro-2-benzofuranyl)- stands out due to its unique combination of chloro and benzofuranyl substitutions, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized research and industrial applications.

Biological Activity

2H-1-Benzopyran-2-one, 6-chloro-4-(5-chloro-2-benzofuranyl)- is a synthetic compound belonging to the class of benzopyran derivatives. This compound features a complex structure characterized by a benzopyran core and a chlorinated benzofuran moiety, which contributes to its notable biological activity and potential applications in medicinal chemistry. The molecular formula is , with a molecular weight of approximately 368.19 g/mol .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Research has shown that derivatives of benzofuran, including this compound, possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound's structural features suggest potential applications in cancer treatment. Benzopyran derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

- Antimycobacterial Activity : Certain studies have highlighted the antimycobacterial effects of benzofuran derivatives, indicating that structural modifications can enhance activity against Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of chlorine atoms and the specific arrangement of functional groups can significantly influence its pharmacological properties. For example, variations in halogen substitutions have been shown to alter the reactivity and biological efficacy of related compounds.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy | Contains a methoxy group instead of chlorine | Potentially different reactivity due to methoxy substitution |

| 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-6-methyl | Methyl group at position 6 | Altered biological activity profile compared to chlorinated versions |

| 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methyl | Methyl group at position 7 | Variations in solubility and reactivity due to position of methyl group |

Research Findings

Several studies have investigated the biological activities associated with this compound:

- Antimicrobial Studies : A study on benzofuran derivatives revealed that compounds with specific substitutions exhibited profound antimycobacterial activity with low toxicity towards mammalian cells. For instance, certain derivatives showed IC90 values below 0.60 μM against M. tuberculosis .

- Anticancer Investigations : Research has indicated that benzopyran derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. The specific mechanisms are still under investigation but may involve modulation of signaling pathways related to cell growth and survival .

- Pharmacological Mechanisms : Interaction studies suggest that this compound interacts with specific molecular targets within biological systems, influencing pathways related to cell proliferation and apoptosis .

Case Study 1: Antimicrobial Efficacy

In vitro testing of related compounds showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from benzofuran exhibited MIC values ranging from 0.78 μg/mL to 10 μg/mL against various strains, indicating strong potential for development as antimicrobial agents .

Case Study 2: Anticancer Activity

A series of experiments demonstrated that benzopyran derivatives could inhibit the proliferation of breast cancer cells through apoptosis induction. The structure was found to be critical for enhancing efficacy, emphasizing the need for further optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.